methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate
Description
Methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate belongs to a class of organic compounds known for their diverse chemical reactivities and potential applications in various fields of chemistry and pharmacology. Such compounds are of interest due to their complex structures and functional groups, which allow for a wide range of chemical transformations and applications in synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes, including bromination, esterification, and cyclization reactions. For instance, the synthesis of similar chromone derivatives has been achieved through reactions involving dimethyl acetonedicarboxylate under specific conditions, leading to the formation of functionalized benzophenones and benzo[c]chromones (Terzidis et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, revealing details about their crystal packing, hydrogen bonding, and overall geometry. For example, studies on related pyran derivatives have shown centrosymmetric hydrogen-bonded dimer formations, highlighting the importance of supramolecular interactions in determining the crystal structures of these compounds (Kranjc et al., 2012).
properties
IUPAC Name |
methyl 6-bromo-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydrochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-3-14(19(23)12-7-5-4-6-8-12)17-15-11-13(22)9-10-16(15)27-21(25)18(17)20(24)26-2/h4-11,14,17-18H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDNUGYUWMXUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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